molecular formula C5H10ClN3 B2801318 4-Ethyl-1H-pyrazol-3-amine hydrochloride CAS No. 203061-99-8

4-Ethyl-1H-pyrazol-3-amine hydrochloride

Cat. No. B2801318
CAS RN: 203061-99-8
M. Wt: 147.61
InChI Key: LDNYKCKLCTYDSX-UHFFFAOYSA-N
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Description

“4-Ethyl-1H-pyrazol-3-amine hydrochloride” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a group of heterocyclic compounds that have a five-membered ring structure with two adjacent nitrogen atoms . They are known for their diverse pharmacological effects and are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “4-Ethyl-1H-pyrazol-3-amine hydrochloride” is represented by the SMILES string NC1=C(CC)C(C)=NN1.[H]Cl . The InChI code for this compound is 1S/C6H11N3.ClH/c1-3-5-4(2)8-9-6(5)7;/h3H2,1-2H3,(H3,7,8,9);1H .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethyl-1H-pyrazol-3-amine hydrochloride” include its molecular weight of 161.63 and its solid form . The compound’s empirical formula is represented by the Hill Notation: C6H12ClN3 .

Scientific Research Applications

Future Directions

Pyrazole-containing compounds, including “4-Ethyl-1H-pyrazol-3-amine hydrochloride”, continue to attract the interest of researchers due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . Future research may focus on exploring new and improved applications of these compounds, as well as developing efficient and selective synthesis methods .

Mechanism of Action

Target of Action

4-Ethyl-1H-pyrazol-3-amine hydrochloride, a pyrazole derivative, has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are devastating communicable diseases affecting millions of people worldwide .

Mode of Action

A molecular docking study conducted on lm-ptr1, a protein target in leishmania, justified the potent antileishmanial activity of a similar compound . The compound displayed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that 4-Ethyl-1H-pyrazol-3-amine hydrochloride may interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogens.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle or metabolic pathways of leishmania and plasmodium species

Pharmacokinetics

The compound’s lipophilicity, a key determinant of adme properties, is reported to be high High lipophilicity often suggests good absorption and distribution characteristics, potentially leading to effective bioavailability

Result of Action

The result of the action of 4-Ethyl-1H-pyrazol-3-amine hydrochloride is the inhibition of the growth or survival of Leishmania and Plasmodium species . This leads to a reduction in the severity of leishmaniasis and malaria, respectively. The compound’s potent antileishmanial activity was demonstrated in vitro, with a superior antipromastigote activity compared to standard drugs .

properties

IUPAC Name

4-ethyl-1H-pyrazol-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-2-4-3-7-8-5(4)6;/h3H,2H2,1H3,(H3,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNYKCKLCTYDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1H-pyrazol-3-amine hydrochloride

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